4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a quinoline derivative, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Sulfonamide Formation: The final step involves the reaction of the brominated quinoline derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinoline and sulfonamide groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is studied for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The quinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide: shares similarities with other quinoline derivatives and sulfonamides.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Sulfonamides: Compounds like sulfanilamide, which are used as antibiotics.
Uniqueness
What sets this compound apart is its combination of a brominated quinoline derivative with a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a benzenesulfonamide group attached to a tetrahydroquinoline moiety. Its structure can be summarized as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H24BrN2O2S |
Molecular Weight | 426.37 g/mol |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related benzenesulfonamide compounds demonstrated that they possess effective antimicrobial activity against various bacterial strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . While specific data on the compound is limited, its structural similarity suggests potential efficacy in this area.
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamide compounds have been documented extensively. For example, a class of sulfonamides was shown to inhibit carrageenan-induced paw edema in rats by over 90% at certain dosages . Given the structural characteristics of this compound, it is plausible that it may exhibit similar anti-inflammatory effects.
The mechanism by which sulfonamides exert their biological effects often involves the inhibition of specific enzymes or pathways. The benzenesulfonamide moiety can interact with various biological targets including:
- Enzymatic Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.
- Receptor Modulation : The tetrahydroquinoline structure can interact with neurotransmitter receptors or ion channels, potentially modulating their activity.
Synthesis and Evaluation
Several studies have focused on synthesizing derivatives of sulfonamides for enhanced biological activity. For instance:
- Synthesis of Novel Derivatives : Researchers synthesized new benzenesulfonamides with carboxamide functionalities that demonstrated significant anti-inflammatory and antimicrobial activities .
- Comparative Studies : A comparative analysis of various sulfonamides indicated that modifications to the benzene ring can significantly alter biological activity. Compounds with additional functional groups showed enhanced potency against specific microbial strains.
Properties
IUPAC Name |
4-bromo-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHMDDSGPZPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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